3-Bromo-2-oxobornane-8-sulphonic acid
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Overview
Description
3-Bromo-2-oxobornane-8-sulphonic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is a sulfonic acid derivative of bornane, a bicyclic organic compound. The molecular formula of this compound is C10H15BrO4S, and it has a molecular weight of 311.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxobornane-8-sulphonic acid typically involves the bromination of bornane derivatives followed by sulfonation. One common method includes the bromination of camphor to form 3-bromocamphor, which is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxobornane-8-sulphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different brominated or sulfonated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various brominated and sulfonated derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Bromo-2-oxobornane-8-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is being conducted on its potential therapeutic uses, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxobornane-8-sulphonic acid involves its interaction with specific molecular targets and pathways. It can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromocamphor: A brominated derivative of camphor, similar in structure but lacks the sulfonic acid group.
Camphorsulfonic acid: A sulfonic acid derivative of camphor, similar but without the bromine atom.
Bornanesulfonic acid: Another sulfonic acid derivative of bornane, differing in the position of the sulfonic acid group
Uniqueness
3-Bromo-2-oxobornane-8-sulphonic acid is unique due to the presence of both bromine and sulfonic acid functional groups on the bornane skeleton. This combination imparts distinct chemical reactivity and properties, making it valuable in various applications .
Properties
CAS No. |
5344-58-1 |
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Molecular Formula |
C10H15BrO4S |
Molecular Weight |
311.19 g/mol |
IUPAC Name |
[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15/h6-7H,3-5H2,1-2H3,(H,13,14,15)/t6-,7+,9+,10?/m1/s1 |
InChI Key |
MFEDKMBNKNOUPA-MZIHZIJQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)CS(=O)(=O)O)[C@@H](C2=O)Br |
SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br |
63808-77-5 5344-58-1 14575-84-9 |
|
Pictograms |
Irritant |
Synonyms |
(+)-α-Bromocamphor-π-sulfonic Acid; (+)-α-Bromo-camphor-π-sulfonic Acid; R-(+)-3-Bromocamphor-8-sulfonic Acid; d-α-Bromocamphor-π-sulfonate; (1S,2S,4R,7R)-2-Bromo-4,7-dimethyl-3-oxo-bicyclo[2.2.1]heptane-7-methanesulfonic Acid |
Origin of Product |
United States |
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